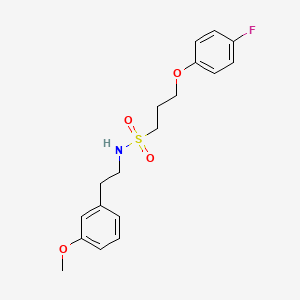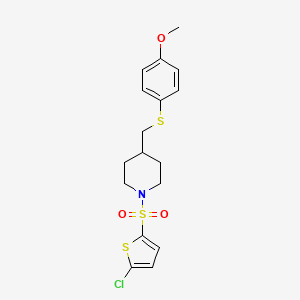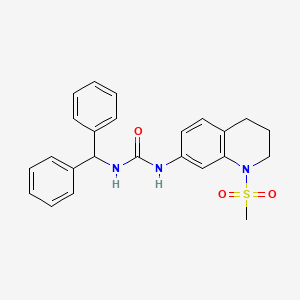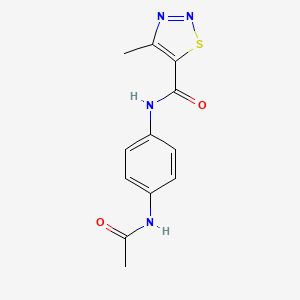
1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Chloroacylation reactions, including the use of chloroacetyl compounds, have been fundamental in synthesizing various heterocyclic compounds. For example, chloroacylation of 3-amino-2-phenylpyrazole-4-carboxamide using chloroacetyl-(propionyl) chloride led to the production of chloromethyl(ethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4[5H]-one. This compound, upon further reactions, facilitated the synthesis of imidazopyrazolopyrimidines, pyrazolopyrimidopyrimidines, and pyrazolopyrimidothiazines, showcasing the versatility of chloroacetyl derivatives in heterocyclic chemistry and potential pharmaceutical applications (El-Khawaga et al., 2009).
Anticancer Research
The development of new anticancer agents often involves the synthesis of novel compounds with potential inhibitory effects on cancer cells. In one study, new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives were synthesized through the reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with chloroacetamide reagents. These thiophene derivatives were evaluated for in vitro cytotoxicity against four cancer cell lines, demonstrating significant inhibitory activity and highlighting the importance of chloroacetyl compounds in synthesizing new anticancer molecules (Atta & Abdel-Latif, 2021).
Enzyme Inhibition Studies
The synthesis of inhibitors targeting specific enzymes is crucial for developing therapeutic agents. For instance, N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a compound related to chloroacetyl derivatives, demonstrated inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors. This compound's structure-activity relationship studies aimed at improving oral bioavailability and gastrointestinal permeability, emphasizing the role of chloroacetyl compounds in creating enzyme inhibitors with potential therapeutic applications (Palanki et al., 2000).
Chemical Synthesis and Functionalization
The ability to attach various functional groups to polymers and other substrates is pivotal in materials science and biochemistry. A general approach for covalently attaching carboxyl and primary amino groups to Ficoll, using chloroacetate in NaOH solutions, illustrates the broad utility of chloroacetyl compounds in chemical synthesis. This methodology facilitates the preparation of hapten-Ficoll conjugates, potent thymus-independent antigens, highlighting the importance of chloroacetyl derivatives in synthesizing biologically relevant conjugates and studying B lymphocyte activation (Inman, 1975).
Wirkmechanismus
Target of Action
Compounds with a piperidine nucleus, such as this one, have been found to exhibit a wide range of biological activities .
Mode of Action
It’s worth noting that compounds with a piperidine nucleus are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Piperidine derivatives have been associated with various biological pathways, depending on their specific structural features .
Result of Action
Compounds with a piperidine nucleus have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-10-13(18)17-8-6-11(7-9-17)14(19)16-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKSKCQYZODZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2746213.png)
![N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2746214.png)
![2-[4-[4-(2,5-Dihydroxyphenyl)sulfonylphenyl]phenyl]sulfonylbenzene-1,4-diol](/img/structure/B2746216.png)

![3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2746220.png)
![ethyl 5-[(4-bromophenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2746222.png)
![4-(2-ethoxybenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide methanesulfonate](/img/structure/B2746226.png)

![[1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B2746228.png)

![1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one](/img/structure/B2746233.png)
